Flurenol

Catalog No.
S566633
CAS No.
467-69-6
M.F
C14H10O3
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flurenol

CAS Number

467-69-6

Product Name

Flurenol

IUPAC Name

9-hydroxyfluorene-9-carboxylic acid

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C14H10O3/c15-13(16)14(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,17H,(H,15,16)

InChI Key

GXAMYUGOODKVRM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O

solubility

0.01 M

Synonyms

9-Hydroxyfluorene-9-carboxylic acid

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O

The exact mass of the compound Flurenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97576. It belongs to the ontological category of fluorenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Flurenol (CAS 467-69-6), also known as 9-hydroxyfluorene-9-carboxylic acid or flurecol, is a synthetic morphactin and a highly versatile building block in both agrochemical research and organic synthesis [1]. Characterized by its dual functionalization—a hydroxyl group and a carboxylic acid at the 9-position of a fluorene core—it serves as a critical intermediate for synthesizing esterified plant growth regulators (such as flurenol-butyl) and complex organometallic compounds, including hexameric organooxotin prismanes . In procurement contexts, its value lies in its specific functional group availability, moderate aqueous solubility (36.5 mg/L at 20 °C), and its distinct physiological profile as a growth inhibitor acting via ABA/ethylene pathways rather than classic auxin transport inhibition [1].

Substituting Flurenol with its esterified derivatives (e.g., flurenol-butyl) or related fluorene analogs (e.g., 9-fluorenol or chlorflurenol) fundamentally disrupts both chemical synthesis and biological assay outcomes. In synthetic workflows, the free carboxylic acid group of Flurenol is strictly required for metal coordination (e.g., organotin complexes) and targeted esterification; 9-fluorenol lacks this carboxylate entirely, rendering it useless for these reactions . In biological and agrochemical applications, replacing Flurenol with chlorflurenol introduces a 2-chloro substituent that alters the molecule's electronic properties and binding affinity, while substituting with classic auxin transport inhibitors like naptalam shifts the physiological response from necrosis to epinasty[1]. Consequently, precise procurement of the free acid is mandatory for reproducible ligand synthesis and baseline structure-activity relationship (SAR) studies.

Ligand Coordination Capacity in Organometallic Synthesis

In the synthesis of complex organometallic structures, the dual functionality of the 9-position is critical. Flurenol provides both a hydroxyl and a carboxylic acid group, which allows it to act as a bridging ligand in the synthesis of hexameric organooxotin prismanes . In contrast, 9-fluorenol lacks the carboxylic acid moiety entirely, making it chemically incapable of forming these carboxylate-bridged metal complexes .

Evidence DimensionReactive coordinating groups at the 9-position
Target Compound DataBoth -OH and -COOH present (enables prismane formation)
Comparator Or Baseline9-Fluorenol: Only -OH present (fails to form carboxylate bridges)
Quantified Difference100% loss of carboxylate coordination capacity in the analog
ConditionsOrganometallic synthesis workflows (e.g., organooxotin complexation)

Buyers synthesizing fluorescent dyes or organometallic frameworks must procure the free acid to ensure successful ligand binding.

Aqueous Solubility and Formulation Compatibility

The chemical form of the morphactin dictates its formulation requirements. Flurenol, as a free acid, exhibits a measurable aqueous solubility of 36.5 mg/L at 20 °C (pH 7) [1]. Its esterified derivative, flurenol-butyl, is highly lipophilic and practically insoluble in water, requiring entirely different, non-polar solvent systems or aggressive emulsifiers for stable formulation [1].

Evidence DimensionAqueous solubility at 20 °C
Target Compound Data36.5 mg/L (pH 7)
Comparator Or BaselineFlurenol-butyl: Practically insoluble / highly lipophilic
Quantified DifferenceOrders of magnitude higher aqueous solubility for the free acid
ConditionsStandard aqueous solvent systems at 20 °C, pH 7

Determines the selection of solvent matrices and surfactants in both agricultural formulations and in vitro biological assays.

Physiological Mechanism of Action in Plant Assays

While often grouped broadly with plant growth regulators, Flurenol exhibits a distinct mechanism of action compared to classic Auxin Transport Inhibitors (ATIs). According to HRAC classifications, Flurenol induces growth inhibition and necrosis primarily via ABA and ethylene regulation [1]. In contrast, classic ATIs like naptalam induce distinct epinastic symptoms through direct auxin transport inhibition [1].

Evidence DimensionPrimary herbicidal symptomology and pathway
Target Compound DataNecrosis / growth inhibition (ABA/ethylene pathway)
Comparator Or BaselineNaptalam: Epinasty (Direct Auxin Transport Inhibition)
Quantified DifferenceComplete divergence in primary physiological symptomology
ConditionsIn vivo plant growth regulation and herbicidal screening assays

Ensures researchers procure the correct reference standard for studying specific hormonal pathways rather than generic auxin transport.

Structural Halogenation and Baseline SAR Profiling

For baseline structure-activity relationship (SAR) studies, the presence of halogens significantly alters a molecule's electronic and steric profile. Flurenol features an unsubstituted fluorene core, providing a true baseline for morphactin activity [1]. Its close analog, chlorflurenol, contains a chlorine atom at the 2-position, which shifts the electronic distribution and alters binding kinetics in receptor assays [1].

Evidence DimensionAromatic ring substitution
Target Compound Data0 halogens (unsubstituted fluorene core)
Comparator Or BaselineChlorflurenol: 1 halogen (2-chloro substitution)
Quantified Difference1 additional halogen atom, altering steric bulk and electronegativity
ConditionsBaseline structure-activity relationship (SAR) and receptor binding assays

Procurement of the non-halogenated free acid is essential for establishing an accurate, unperturbed baseline in comparative morphactin studies.

Synthesis of Organometallic Frameworks and Prismanes

Due to its adjacent hydroxyl and carboxylic acid groups, Flurenol is uniquely suited as a bridging ligand for synthesizing complex organometallic structures, such as hexameric organooxotin prismanes. It is the mandatory starting material for these workflows, as esterified or decarboxylated analogs cannot provide the necessary coordination sites.

Precursor for Esterified Plant Growth Regulators

Flurenol serves as the direct synthetic precursor for commercial agricultural products like flurenol-butyl and flurenol-methyl [1]. Industrial buyers procure the free acid to perform controlled esterification reactions under acidic catalysis, ensuring high-purity yields of the target lipophilic herbicides.

Baseline Reference Standard in Phytohormone Research

Because it operates via ABA and ethylene regulation rather than classic auxin transport inhibition, Flurenol is an essential reference standard in plant physiology assays [2]. Researchers use it to differentiate necrotic growth inhibition pathways from the epinastic responses triggered by classic ATIs like naptalam.

Halogen-Free Control in SAR Assays

In structure-activity relationship studies evaluating the impact of halogenation on morphactin efficacy, Flurenol is utilized as the critical zero-halogen control [3]. It allows researchers to precisely quantify the steric and electronic contributions of the 2-chloro substitution found in analogs like chlorflurenol.

XLogP3

2

UNII

4TKT65AM8P

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

467-69-6

Wikipedia

Flurecol

Use Classification

Agrochemicals -> Herbicides

General Manufacturing Information

9H-Fluorene-9-carboxylic acid, 9-hydroxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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